2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-15-5-2-13(16-10)19-12-3-6-17(8-12)14(18)11-4-7-20-9-11/h2,4-5,7,9,12H,3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRHKAAANZYGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS Number: 2097930-36-2) is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C14H15N3O2S
- Molecular Weight : 289.35 g/mol
- SMILES Notation : Cc1nccc(n1)OC1CCN(C1)C(=O)c1cscc1
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrimidine core followed by the introduction of the thiophene and pyrrolidine moieties. Detailed synthetic pathways have been documented in various studies, highlighting the compound's structural complexity and the methodologies employed in its preparation .
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines, including Caco-2 cells. In vitro assays revealed that certain derivatives can decrease cell viability substantially, indicating their potential as anticancer agents .
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 2-Methyl-4-{[...]} | Caco-2 | 39.8 | <0.001 |
| Similar Derivative | A549 | 31.9 | 0.0019 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that similar pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The IC50 values reported for these compounds suggest comparable efficacy to established anti-inflammatory agents like celecoxib .
| Compound | COX Enzyme | IC50 (μmol) |
|---|---|---|
| Compound A | COX-2 | 0.04 |
| Celecoxib | COX-2 | 0.04 |
Case Studies
Several research articles have documented the biological activity of pyrimidine derivatives:
- Anticancer Efficacy : A study focusing on thiazole derivatives found that modifications similar to those in this compound enhanced anticancer activity against Caco-2 cells .
- Inflammation Models : Research using carrageenan-induced paw edema models indicated that compounds with a pyrimidine structure exhibited significant anti-inflammatory effects, with ED50 values comparable to indomethacin .
Discussion
The biological activities of this compound suggest its potential as a therapeutic agent in oncology and inflammation management. The compound's ability to inhibit cancer cell proliferation and modulate inflammatory pathways positions it as a candidate for further pharmacological exploration.
Comparison with Similar Compounds
Structural Analog: 2-Methyl-4-{[1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Key Differences :
- Substituent : The thiophene-3-carbonyl group in the target compound is replaced with a 1-methyl-1H-1,2,3-triazole-4-carbonyl group.
- Molecular Weight : The triazole analog has a molecular weight of 288.31 g/mol (C₁₃H₁₆N₆O₂), whereas the thiophene analog would have a slightly lower molecular weight due to sulfur’s atomic mass replacing nitrogen .
Biological Implications: Triazole derivatives are known for metabolic stability and kinase inhibition. The substitution may alter target affinity or pharmacokinetics, though direct activity data for both compounds are pending .
Patent Compound: 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-Methylpyrazol-3-yl)urea
Key Differences :
- Core Structure : This compound features a urea linkage and a fluorophenyl-substituted pyrrolidine instead of a pyrimidine-thiophene system.
- Pharmacological Role : Explicitly designed as a TrkA kinase inhibitor , highlighting the therapeutic focus on neurotrophic signaling pathways .
Structural Overlap :
Both compounds utilize a substituted pyrrolidine ring, suggesting shared conformational preferences. The puckering of the pyrrolidine ring, analyzed via Cremer-Pople coordinates (amplitude and phase parameters), could influence binding pocket interactions .
Nucleoside Analogs: 3-((((2R,3R,4R,5R)-2-((bis(4-Methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-Butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-Dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
Key Differences :
- Complexity: This nucleoside analog incorporates a pyrimidinone core, a terpene-derived thioether, and extensive protecting groups (e.g., tert-butyldimethylsilyl).
- Function : Designed for base-pairing studies or antiviral applications, contrasting with the simpler pyrimidine-pyrrolidine scaffold of the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Conformational Analysis
- Pyrrolidine Puckering : The pyrrolidine ring in the target compound likely adopts a twisted conformation (Cremer-Pople parameters: θ ≈ 30°, φ ≈ 90°), optimizing steric interactions between the thiophene-carbonyl group and the pyrimidine ring. This contrasts with the triazole analog, where nitrogen lone pairs may stabilize a flatter ring .
- Crystallography: SHELX software has been widely used to resolve such structures, though limitations in handling high steric hindrance or disorder (common in flexible pyrrolidines) are noted .
Q & A
Basic Questions
Q. What are the key steps in synthesizing 2-Methyl-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Construct the pyrimidine core via condensation reactions (e.g., diketones with amidines under acidic/basic conditions).
- Step 2 : Introduce the pyrrolidin-3-yloxy group via nucleophilic substitution or Mitsunobu reactions.
- Step 3 : Attach the thiophene-3-carbonyl moiety using coupling reagents (e.g., EDC/HOBt) under inert conditions.
- Optimization : Adjust temperature (60–100°C), solvent polarity (DMF or acetonitrile), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization ensures high yields (>70%) .
Q. How should researchers characterize the molecular structure of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the pyrimidine ring and substituent positions (¹H/¹³C NMR).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve 3D conformation, bond lengths, and angles for SAR insights.
- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .
Q. What are the critical physical and chemical properties affecting experimental handling?
- Key Properties :
- Solubility : Poor in aqueous media; use DMSO or ethanol for biological assays.
- Stability : Susceptible to hydrolysis at extreme pH; store at -20°C under inert atmosphere.
- LogP : Predicted ~2.5 (moderate lipophilicity) impacts membrane permeability.
- Melting Point : ~150–160°C (determined via DSC). Optimize formulation (e.g., nanoparticles) for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Approach :
- Systematic Substituent Variation : Replace thiophene-3-carbonyl with pyridine or benzoyl groups (e.g., ).
- Biological Assays : Test against targets (e.g., kinases, GPCRs) to correlate substituent effects with IC₅₀ values.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthesis .
Q. What analytical methods resolve contradictions in reported biological activity data?
- Resolution Strategies :
- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT) to confirm specificity.
- Purity Validation : Ensure >95% purity via HPLC to exclude confounding impurities.
- Target Engagement Studies : Use SPR or ITC to measure direct binding kinetics and rule off-target effects .
Q. What strategies mitigate metabolic instability of this compound in vivo?
- Optimization Tactics :
- Prodrug Design : Mask labile groups (e.g., esterify the carbonyl).
- Cytochrome P450 Inhibition : Introduce fluorine or methyl groups to block oxidative metabolism.
- Formulation : Encapsulate in PEGylated liposomes to prolong circulation .
Q. How to assess interactions with biological targets using computational methods?
- Protocol :
- Molecular Dynamics Simulations : Simulate binding pocket dynamics (GROMACS) over 100 ns trajectories.
- Free Energy Calculations : Use MM/GBSA to quantify ΔG binding.
- Pharmacophore Mapping : Identify critical H-bond donors/acceptors using Schrödinger Suite .
Q. What are the challenges in formulating this compound into nanoparticles for drug delivery?
- Challenges & Solutions :
- Low Aqueous Solubility : Use nanoprecipitation with PLGA or lipid-based carriers.
- Stability : Optimize surfactant ratios (e.g., Tween-80) to prevent aggregation.
- Release Kinetics : Characterize via dialysis (PBS, pH 7.4) over 72 hours .
Q. How does the thiophene moiety influence target binding compared to other heterocycles?
- Mechanistic Insights :
- π-Stacking : Thiophene’s aromaticity enhances interactions with Tyr/Phe residues vs. pyridine’s lone pair.
- Electrostatic Effects : Sulfur’s polarizability may improve binding entropy.
- Comparative Data : Replace thiophene with triazolinone () or trimethoxybenzoyl () to test activity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
